1,3,5-Tribromo-2-methoxy-4-methylbenzene
Overview
Description
1,3,5-Tribromo-2-methoxy-4-methylbenzene: is an organic compound with the molecular formula C8H7Br3O and a molecular weight of 358.85 g/mol . It is a derivative of benzene, where three hydrogen atoms are replaced by bromine atoms, and it also contains a methoxy group and a methyl group. This compound is primarily used in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tribromo-2-methoxy-4-methylbenzene can be synthesized through a multi-step reaction process. One common method involves the bromination of 2-methoxy-4-methylphenol using bromine in the presence of a catalyst . The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using bromine or other brominating agents. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tribromo-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted derivatives with different functional groups.
- Oxidized products like aldehydes and carboxylic acids.
- Reduced products with hydrogen atoms replacing bromine atoms .
Scientific Research Applications
1,3,5-Tribromo-2-methoxy-4-methylbenzene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Material Science: It is used in the development of new materials with specific properties.
Pharmaceutical Research: It is investigated for its potential use in drug development and medicinal chemistry.
Environmental Studies: It is studied for its impact on the environment and its potential use in environmental remediation.
Mechanism of Action
The mechanism of action of 1,3,5-tribromo-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy group play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .
Comparison with Similar Compounds
1,3,5-Tribromo-2-methoxybenzene: Similar structure but lacks the methyl group.
1,3,5-Tribromo-4-methylbenzene: Similar structure but lacks the methoxy group.
1,3,5-Tribromo-2-methylbenzene: Similar structure but lacks the methoxy group.
Uniqueness: 1,3,5-Tribromo-2-methoxy-4-methylbenzene is unique due to the presence of both a methoxy group and a methyl group, which influence its chemical reactivity and properties. The combination of these functional groups with the bromine atoms makes it a versatile compound for various applications in organic synthesis and scientific research .
Properties
IUPAC Name |
1,3,5-tribromo-2-methoxy-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br3O/c1-4-5(9)3-6(10)8(12-2)7(4)11/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPPAMFEYWGNCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Br)Br)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044939 | |
Record name | 1,3,5-Tribromo-2-methoxy-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41424-36-6 | |
Record name | 1,3,5-Tribromo-2-methoxy-4-methylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041424366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Tribromo-2-methoxy-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-TRIBROMO-2-METHOXY-4-METHYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98ADB2UZ6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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